molecular formula C15H17N3O B7499517 [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone

Katalognummer B7499517
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: UPWYYAJGQKWTNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone, also known as PPM1K, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. This compound has been shown to be effective in inhibiting the activity of protein phosphatase magnesium-dependent 1K (PPM1K), which is involved in various cellular processes such as DNA damage response, cell cycle regulation, and apoptosis.

Wirkmechanismus

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors work by inhibiting the activity of [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone, which is a protein phosphatase that dephosphorylates various proteins involved in cellular processes such as DNA damage response, cell cycle regulation, and apoptosis. By inhibiting [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone, [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors can enhance the efficacy of chemotherapy drugs and radiation therapy in cancer cells, protect neurons from oxidative stress and apoptosis in neurodegenerative diseases, and improve cardiac function in cardiovascular diseases.
Biochemical and Physiological Effects:
[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors have been shown to have various biochemical and physiological effects. In cancer cells, [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors can enhance the efficacy of chemotherapy drugs and radiation therapy by inhibiting DNA damage response pathways. In neurodegenerative diseases, [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors can protect neurons from oxidative stress and apoptosis by regulating calcium signaling pathways. In cardiovascular diseases, [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors can improve cardiac function by regulating calcium signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors have several advantages for lab experiments. They are small molecules that can easily penetrate cells and tissues, making them ideal for in vitro and in vivo studies. They are also highly specific for [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone, which reduces the risk of off-target effects. However, [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors also have limitations. They can be difficult to synthesize, and their efficacy and toxicity profiles may vary depending on the cell type and disease model used.

Zukünftige Richtungen

There are several future directions for [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone research. One direction is to develop more potent and selective [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors that can be used in clinical trials. Another direction is to investigate the role of [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone in other cellular processes and diseases. Additionally, the development of [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors as imaging agents for cancer diagnosis and treatment monitoring is an area of active research. Finally, the use of [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors in combination with other drugs and therapies is an area of interest for future studies.

Synthesemethoden

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-(pyrazol-1-ylmethyl)phenylamine with pyrrolidine-1-carboxylic acid followed by the addition of methanesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitor.

Wissenschaftliche Forschungsanwendungen

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors have been found to have potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors have been shown to enhance the efficacy of chemotherapy drugs and radiation therapy by inhibiting DNA damage response pathways. In neurodegenerative diseases, [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors have been found to protect neurons from oxidative stress and apoptosis. In cardiovascular diseases, [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors have been shown to improve cardiac function by regulating calcium signaling pathways.

Eigenschaften

IUPAC Name

[4-(pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-9-1-2-10-17)14-6-4-13(5-7-14)12-18-11-3-8-16-18/h3-8,11H,1-2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWYYAJGQKWTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.